(4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a methylpiperidinyl group. The unique structure of this compound makes it a valuable tool in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of a suitable boronic acid precursor with the corresponding substituted phenyl derivative. One common method involves the use of Suzuki-Miyaura coupling reactions, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing new substituents onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted phenyl derivatives. These products are valuable intermediates in organic synthesis and can be further transformed into more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, (4-(4-Methylpiperidin-1-yl)-
Properties
Molecular Formula |
C13H17BF3NO2 |
---|---|
Molecular Weight |
287.09 g/mol |
IUPAC Name |
[4-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BF3NO2/c1-9-4-6-18(7-5-9)10-2-3-12(14(19)20)11(8-10)13(15,16)17/h2-3,8-9,19-20H,4-7H2,1H3 |
InChI Key |
CFJPXAGENUADRS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCC(CC2)C)C(F)(F)F)(O)O |
Origin of Product |
United States |
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